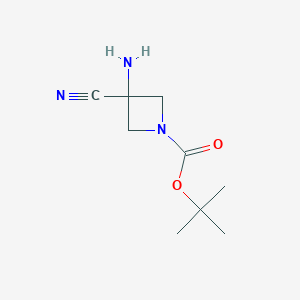

Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h5-6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLBBSVDHIWMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of a Unique Azetidine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of conformationally constrained bioisosteres is paramount for enhancing potency, selectivity, and pharmacokinetic properties. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate (CAS No. 1254120-12-1) has emerged as a pivotal building block, offering a unique trifecta of functionalities on a rigid four-membered azetidine ring. This guide provides an in-depth exploration of its chemical properties, synthesis, and extensive applications for researchers, scientists, and drug development professionals. The presence of a quaternary center bearing both a nucleophilic amino group and an electrophilic cyano group, stabilized by the sterically hindering and protecting tert-butyloxycarbonyl (Boc) group, makes this compound a versatile intermediate for the synthesis of complex molecular architectures.[1] Its application is particularly notable in the development of novel therapeutics for cancer and neurological disorders.[1]

Physicochemical and Structural Properties

This compound is a bicyclic azetidine derivative. The tert-butyl carbamate (Boc) protecting group provides steric protection, which enhances the molecule's stability during synthetic transformations.[1] The azetidine ring itself is a strained four-membered cyclic amine structure that imparts conformational rigidity. The amino group contributes to the compound's reactivity and potential for biological target engagement, while the cyano group enhances its electrophilic character, opening avenues for a variety of chemical reactions.[1]

| Property | Value | Source |

| CAS Number | 1254120-12-1 | [1] |

| Molecular Formula | C₉H₁₅N₃O₂ | [2] |

| Molecular Weight | 197.23 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Data not available | [3] |

| Storage Conditions | Keep in a dark place, sealed in dry, at 2-8°C | [2] |

Structural Diagram:

Caption: Key reactive sites and potential derivatizations.

-

Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions such as acylation, alkylation, sulfonylation, and reductive amination to introduce diverse substituents. This is a common handle for building out molecular complexity.

-

Cyano Group: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. It can also be reduced to a primary amine or participate in cycloaddition reactions. *[1] Boc-Protecting Group: The tert-butyloxycarbonyl group is stable to many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the secondary amine of the azetidine ring. T[1]his allows for subsequent functionalization at the ring nitrogen.

Experimental Protocol: N-Acetylation of the Amino Group (Illustrative)

The following is a generalized, illustrative protocol for the acylation of the primary amino group. This protocol is based on standard organic chemistry procedures and should be adapted and optimized for specific laboratory conditions.

Objective: To synthesize tert-butyl 3-(acetylamino)-3-cyanoazetidine-1-carboxylate.

Materials:

-

This compound

-

Acetyl chloride or acetic anhydride

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

-

Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety and Handling

While a comprehensive safety data sheet (SDS) with all physical and toxicological properties for this compound is not fully detailed in public sources, general precautions for handling fine chemicals and azetidine derivatives should be strictly followed.

[3]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. *[3] Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. *[3] Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C. *[2] Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

[3]### Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules.

[1]* Oncology: The azetidine scaffold is increasingly recognized for its potential in developing anticancer agents. This building block allows for the generation of diverse libraries of compounds for screening against various cancer cell lines. *[1] Neurological Disorders: Derivatives of this compound have been explored for their potential to treat neurological disorders. For instance, it has been used as a key intermediate in the synthesis of sphingosine-1-phosphate (S1P) receptor agonists, which are promising candidates for the treatment of multiple sclerosis and other inflammatory diseases. *[1] Scaffold for Library Synthesis: The orthogonal reactivity of the functional groups allows for the systematic modification of the molecule, making it an ideal scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Conclusion

This compound is a strategically important and versatile building block in contemporary organic synthesis and medicinal chemistry. Its unique combination of a constrained azetidine ring with orthogonally reactive amino, cyano, and Boc-protected amine functionalities provides chemists with a powerful tool for the design and synthesis of novel and complex molecules. As the demand for sophisticated and effective therapeutics continues to grow, the utility of such well-designed intermediates will undoubtedly expand, paving the way for future innovations in drug discovery.

References

-

Royal Society of Chemistry. (2018). Supporting Information for Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. Retrieved from [Link]

-

Chemsrc. (2025). tert-butyl 3-amino-3-methylazetidine-1-carboxylate. Retrieved from [Link]

-

MDPI. (2020). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

- Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

-

National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

Sources

Synthesis of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate: An In-depth Technical Guide

Introduction: The Strategic Importance of the 3-Amino-3-cyanoazetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain endows it with unique conformational properties and reactivity, making it an attractive building block for the synthesis of novel therapeutic agents.[1] Among the various functionalized azetidines, tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate stands out as a critical intermediate. Its trifunctional nature—a protected amine, a reactive nitrile, and the azetidine ring itself—offers a versatile platform for the development of a diverse array of complex molecules. This guide provides a comprehensive overview of the synthesis of this valuable building block, with a focus on practical, field-proven methodologies suitable for researchers, scientists, and drug development professionals. The tert-butoxycarbonyl (Boc) protecting group provides stability during synthetic manipulations, while the amino and cyano functionalities at the 3-position serve as key handles for further chemical elaboration.[1] This unique combination of features has led to the incorporation of the 3-amino-3-cyanoazetidine core into a range of biologically active molecules, including candidates for the treatment of cancer and inflammatory diseases.[1]

Strategic Synthesis: The Strecker Reaction as the Cornerstone Approach

The most direct and widely employed method for the synthesis of this compound is a variation of the classic Strecker amino acid synthesis.[2][3] This one-pot, three-component reaction involves the condensation of a ketone, an amine source, and a cyanide source to form an α-aminonitrile.[2][3] In this specific application, the ketone is the readily available tert-butyl 3-oxoazetidine-1-carboxylate (also known as 1-Boc-3-azetidinone).

The Causality Behind Experimental Choices in the Strecker Synthesis

The success of the Strecker synthesis hinges on a delicate interplay of equilibria. The initial step involves the formation of an imine intermediate from the reaction of the ketone with an amine.[3] This is followed by the nucleophilic attack of a cyanide ion on the imine to yield the desired α-aminonitrile.[3] The choice of reagents and reaction conditions is critical to drive these equilibria towards the product.

-

Amine Source: While ammonia itself can be used, its gaseous nature and basicity can be challenging to handle on a laboratory scale. A more convenient and commonly used alternative is an ammonium salt, such as ammonium chloride, in the presence of a base, or an aqueous ammonia solution. This in situ generation of ammonia allows for better control of its concentration.

-

Cyanide Source: Due to the high toxicity of hydrogen cyanide (HCN) gas, alternative cyanide sources are strongly preferred.[2] Alkali metal cyanides, such as sodium cyanide (NaCN) or potassium cyanide (KCN), are effective and easier to handle.[2] Trimethylsilyl cyanide (TMSCN) is another excellent option, often used in the presence of a Lewis acid or a protic source to generate HCN in situ, offering mild reaction conditions.[4][5][6]

-

Solvent: The choice of solvent is crucial for solubilizing the reactants and facilitating the reaction. Protic solvents like methanol or ethanol are often employed as they can participate in the protonation steps of the mechanism. A mixture of a protic solvent and water is also common to dissolve the inorganic salts used.

Diagrammatic Representation of the Synthetic Pathway

Caption: Overall synthetic route to the target molecule.

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a robust and reproducible method for the synthesis of this compound.

Part 1: Synthesis of the Starting Material: tert-Butyl 3-oxoazetidine-1-carboxylate

The synthesis of the key starting material, tert-butyl 3-oxoazetidine-1-carboxylate, is a critical first step. A common and scalable route begins with the commercially available 1-benzhydrylazetidin-3-ol.

Step 1: Debenzylation and Boc Protection

-

To a solution of 1-benzhydrylazetidin-3-ol in a suitable solvent such as methanol or ethanol, add a catalytic amount of palladium on carbon (10% Pd/C).

-

The mixture is then subjected to hydrogenation at a suitable pressure (e.g., 50 psi) until the reaction is complete (monitored by TLC or LC-MS).

-

After filtration of the catalyst, the resulting crude 3-hydroxyazetidine is dissolved in a solvent like dichloromethane.

-

Di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) are added, and the reaction is stirred at room temperature until the formation of tert-butyl 3-hydroxyazetidine-1-carboxylate is complete.

Step 2: Oxidation to the Ketone

-

The tert-butyl 3-hydroxyazetidine-1-carboxylate is then oxidized to the corresponding ketone. Several oxidation methods can be employed, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or TEMPO-catalyzed oxidation.[7]

-

For a Swern oxidation, a solution of oxalyl chloride in dichloromethane is cooled to -78 °C, followed by the slow addition of dimethyl sulfoxide (DMSO). The alcohol, dissolved in dichloromethane, is then added dropwise, followed by the addition of a hindered base like triethylamine. The reaction is allowed to warm to room temperature.

-

Work-up typically involves quenching with water, extraction with an organic solvent, and purification by column chromatography to yield pure tert-butyl 3-oxoazetidine-1-carboxylate as a white to off-white solid.[7]

Part 2: Strecker Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| tert-Butyl 3-oxoazetidine-1-carboxylate | 171.19 | 10.0 | 1.71 g |

| Ammonium Chloride (NH₄Cl) | 53.49 | 15.0 | 0.80 g |

| Sodium Cyanide (NaCN) | 49.01 | 12.0 | 0.59 g |

| Methanol (MeOH) | - | - | 20 mL |

| Water (H₂O) | - | - | 5 mL |

| Dichloromethane (DCM) | - | - | For work-up |

| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | - | - | For work-up |

| Brine | - | - | For work-up |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying |

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-oxoazetidine-1-carboxylate (1.71 g, 10.0 mmol), ammonium chloride (0.80 g, 15.0 mmol), methanol (20 mL), and water (5 mL).

-

Stir the mixture at room temperature for 30 minutes to allow for the dissolution of the solids and the initial formation of the imine intermediate.

-

In a separate container, carefully dissolve sodium cyanide (0.59 g, 12.0 mmol) in a minimal amount of water (approximately 2-3 mL). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.

-

Slowly add the sodium cyanide solution to the reaction mixture dropwise over a period of 15 minutes.

-

Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane (50 mL) and water (30 mL).

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a white to pale yellow solid.

Characterization Data

| Analysis | Expected Results |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.2-4.0 (m, 4H, CH₂), ~2.0 (br s, 2H, NH₂), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~156 (C=O), ~118 (CN), ~81 (C(CH₃)₃), ~55 (C-NH₂/CN), ~50 (CH₂), ~28 (C(CH₃)₃) |

| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₉H₁₆N₃O₂: 198.12; found: 198.1. |

Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion: A Versatile Building Block for Future Innovations

The synthesis of this compound via the Strecker reaction of 1-Boc-3-azetidinone is a reliable and efficient method for accessing this valuable synthetic intermediate. The protocol outlined in this guide, grounded in established chemical principles, provides a clear and reproducible pathway for its preparation. The strategic importance of this molecule in medicinal chemistry and drug development cannot be overstated. Its unique structural features and versatile reactivity will undoubtedly continue to inspire the creation of novel and potent therapeutic agents.

References

- 1. This compound | 1254120-12-1 | Benchchem [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate mechanism of action

An In-depth Technical Guide on the Strategic Application of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate in Drug Discovery

Authored by: A Senior Application Scientist

This guide provides an in-depth technical analysis of this compound, a key building block in modern medicinal chemistry. We will shift the focus from a direct "mechanism of action"—a property this intermediate does not possess on its own—to its strategic application in the synthesis of potent and selective enzyme inhibitors. Through a detailed case study on Dipeptidyl Peptidase-4 (DPP-4) inhibitors, this document will elucidate how the unique structural features of this azetidine scaffold are leveraged to achieve a specific therapeutic mechanism of action.

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the design and synthesis of novel therapeutics.

Part 1: The Strategic Importance of the 3-Amino-3-cyanoazetidine Scaffold in Medicinal Chemistry

The introduction of strained ring systems, such as azetidines, into drug candidates has become a powerful strategy for optimizing pharmacological properties. This compound is a prime example of a highly functionalized and strategically designed building block that offers significant advantages in drug design.

Unique Physicochemical and Structural Properties

The 3-amino-3-cyanoazetidine scaffold is not merely a passive framework; it actively imparts desirable characteristics to a parent molecule:

-

Conformational Rigidity: The strained four-membered ring of the azetidine core restricts the conformational flexibility of the molecule. This pre-organization of the ligand for its binding pocket can lead to a significant increase in binding affinity by reducing the entropic penalty of binding.

-

Improved Physicochemical Properties: The presence of the nitrogen atom in the azetidine ring and the additional polar functional groups (amino and cyano) can enhance solubility and introduce a three-dimensional character that helps molecules escape "flatland"—a common issue with traditional aromatic-based drug candidates that can lead to off-target effects and poor pharmacokinetic profiles.

-

Dipeptide Mimicry: The arrangement of the amino group and the cyano group (which can act as a warhead or be further modified) on the same carbon atom creates a structure that can mimic the transition state of dipeptide cleavage by proteases. This is a crucial feature for designing enzyme inhibitors.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group on the azetidine nitrogen is a critical element for its utility as a building block. It serves two primary purposes:

-

Deactivation: It temporarily deactivates the ring nitrogen, preventing it from interfering with subsequent chemical reactions.

-

Controlled Deprotection: The Boc group can be removed under specific, mild acidic conditions, allowing for the controlled and directed synthesis of more complex molecules in a stepwise fashion. This is a cornerstone of modern multi-step organic synthesis.

Part 2: Case Study: Mechanism of Action of DPP-4 Inhibitors Derived from the Azetidine Scaffold

The most prominent application of this compound is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.

The Physiological Role of DPP-4 and the Incretin Pathway

DPP-4 is a serine protease that plays a critical role in glucose metabolism. Its primary function is the inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and stimulate the pancreas to produce insulin.

By cleaving GLP-1 and GIP, DPP-4 effectively dampens the insulin response. Therefore, inhibiting DPP-4 prolongs the action of these incretin hormones, leading to increased insulin secretion and improved glucose control.

Caption: Generalized Synthetic Workflow from the Building Block to a Final Inhibitor.

Protocol Outline: Amide Coupling (Step 2)

-

Dissolution: Dissolve the deprotected azetidine salt (Intermediate 1), the desired carboxylic acid coupling partner, and a coupling agent (e.g., HATU) in a suitable aprotic solvent (e.g., DMF).

-

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the salt and facilitate the coupling reaction.

-

Reaction: Stir the mixture at room temperature for a specified period (e.g., 2-16 hours), monitoring the reaction progress by LC-MS.

-

Workup and Purification: Upon completion, perform an aqueous workup to remove excess reagents and purify the product (Intermediate 2) using column chromatography.

Causality: The choice of HATU as a coupling agent is due to its high efficiency and low rate of side reactions. DIPEA is used as a base because it is sterically hindered and will not compete as a nucleophile in the reaction.

Workflow 2: In Vitro DPP-4 Inhibition Assay

To determine the potency of the synthesized compounds, a fluorometric assay is commonly employed.

Principle: The assay uses a synthetic substrate for DPP-4, such as Gly-Pro-AMC, which is non-fluorescent. When cleaved by active DPP-4, it releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). An inhibitor will prevent this cleavage, resulting in a lower fluorescent signal.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 7.5), a solution of recombinant human DPP-4 enzyme, the substrate Gly-Pro-AMC, and serial dilutions of the test inhibitor in DMSO.

-

Assay Plate Setup: In a 96-well plate, add the buffer, the DPP-4 enzyme solution, and the test inhibitor at various concentrations. Include controls for 100% enzyme activity (DMSO vehicle) and 0% activity (no enzyme).

-

Incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate (Gly-Pro-AMC) to all wells to start the reaction.

-

Signal Detection: Measure the increase in fluorescence over time using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

| Parameter | Description | Typical Value |

| IC50 | Inhibitor concentration for 50% inhibition | < 100 nM (for potent inhibitors) |

| Enzyme Conc. | Concentration of DPP-4 in the assay | 1-5 ng/mL |

| Substrate Conc. | Concentration of Gly-Pro-AMC | ~ Km value (e.g., 50 µM) |

Workflow 3: Selectivity Profiling

A crucial self-validating step is to ensure the compound is selective for DPP-4.

Protocol: The same assay principle described in 3.2 is used, but the DPP-4 enzyme is replaced with other homologous proteases, such as DPP-8 and DPP-9. The IC50 values for these off-target enzymes are determined and compared to the IC50 for DPP-4.

Data Interpretation: A high selectivity ratio (e.g., IC50 for DPP-8 / IC50 for DPP-4 > 1000) indicates that the compound is highly selective for DPP-4 and is less likely to cause side effects associated with the inhibition of other proteases.

Part 4: Conclusion and Future Directions

This compound is a testament to the power of rational drug design and the importance of specialized chemical building blocks. While it does not have an intrinsic mechanism of action, its unique structural and chemical properties are instrumental in creating highly potent and selective drugs with a well-defined therapeutic mechanism.

The principles demonstrated in the DPP-4 case study—leveraging a rigid scaffold for affinity and a reactive group for covalent interaction—can be extended to other enzyme targets, particularly other proteases. The continued exploration of novel, functionalized small ring systems like this azetidine derivative will undoubtedly remain a fruitful area of research in the quest for safer and more effective medicines.

References

- Patents on the Synthesis and Use of Azetidine Derivatives as DPP-4 Inhibitors: Provides detailed synthetic methods and biological data for compounds derived from the title building block.

-

Scientific Reviews on DPP-4 Inhibitors: Offer comprehensive overviews of the mechanism of action, structure-activity relationships, and clinical significance of this drug class.

- Source: National Center for Biotechnology Inform

-

URL: [Link]

- Chemical Supplier Datasheets: Provide specifications and handling information for this compound. Source: MilliporeSigma (Sigma-Aldrich)

Spectroscopic Data for Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

The structure of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate incorporates several key features that dictate its spectroscopic signature: a tert-butoxycarbonyl (Boc) protecting group, a quaternary carbon at the 3-position of the azetidine ring, an amino group, and a cyano group.[1] These features contribute to a unique electronic and steric environment that can be elucidated through various spectroscopic techniques.

Caption: Molecular Structure of this compound

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit distinct signals corresponding to the protons of the tert-butyl group, the azetidine ring, and the amino group.

Experimental Protocol: A standard ¹H NMR experiment would be conducted on a 400 MHz or higher field spectrometer. A sample of the compound (5-10 mg) would be dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 1.45 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet. |

| ~ 2.0 (broad) | Singlet | 2H | -NH₂ | The protons of the amino group are exchangeable and often appear as a broad singlet. The chemical shift can vary with concentration and temperature. |

| ~ 4.2 - 4.5 | Multiplet | 4H | Azetidine ring CH₂ | The diastereotopic protons on the azetidine ring are expected to show complex splitting patterns due to geminal and vicinal coupling. |

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

Experimental Protocol: A ¹³C NMR spectrum would be acquired on a 100 MHz or higher spectrometer using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence would be used to simplify the spectrum to a series of singlets for each carbon.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 28.5 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

| ~ 50-55 | Azetidine ring CH₂ | The methylene carbons of the strained azetidine ring. |

| ~ 58-62 | Quaternary C3 | The quaternary carbon at the 3-position, substituted with an amino and a cyano group. |

| ~ 80.0 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~ 120 | -CN | The carbon of the cyano group. |

| ~ 156.0 | -C=O | The carbonyl carbon of the Boc protecting group. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the N-H, C-N, C=O, and C≡N bonds.

Experimental Protocol: The IR spectrum could be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid or liquid sample would be placed directly on the ATR crystal, and the spectrum would be recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~ 3350 - 3250 | N-H stretch | The stretching vibrations of the primary amino group, often appearing as a doublet. |

| ~ 2980 - 2950 | C-H stretch | The stretching vibrations of the sp³ C-H bonds in the tert-butyl and azetidine moieties. |

| ~ 2250 - 2230 | C≡N stretch | The characteristic stretching vibration of the nitrile group. |

| ~ 1690 - 1670 | C=O stretch | The strong absorption band of the carbonyl group in the Boc protecting group. |

| ~ 1250 - 1150 | C-N stretch | The stretching vibrations of the C-N bonds in the azetidine ring and the amino group. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: A high-resolution mass spectrum (HRMS) would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

Predicted Mass Spectrometry Data:

| m/z | Ion |

| 198.1239 | [M+H]⁺ |

| 220.1058 | [M+Na]⁺ |

| 142.0817 | [M+H - C₄H₈]⁺ |

| 98.0868 | [M+H - Boc]⁺ |

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthetic intermediate like this compound.

Sources

The Azetidine-3-carbonitrile Scaffold: A Privileged Motif in Modulating Protease Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate scaffold has emerged as a cornerstone in modern medicinal chemistry, offering a unique three-dimensional framework for the design of potent and selective enzyme inhibitors. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of derivatives based on this privileged azetidine core. We will delve into the intricacies of their activity as inhibitors of key proteases, namely Cathepsin K and Dipeptidyl Peptidase-4 (DPP-4), both of which are significant targets in contemporary drug discovery. This document is intended to serve as a practical resource for researchers, offering detailed experimental protocols, insights into the rationale behind synthetic and assay design, and a consolidated reference for further exploration.

Introduction: The Rise of Azetidines in Drug Discovery

Historically, the synthesis of strained four-membered rings like azetidines presented considerable challenges, limiting their exploration in drug discovery programs. However, recent advancements in synthetic methodologies have unlocked the potential of these scaffolds.[1] Azetidines offer a compelling combination of properties: their inherent rigidity provides a well-defined vector for substituent placement, while their non-planar nature allows for the exploration of three-dimensional chemical space, often leading to improved target engagement and physicochemical properties compared to their five- and six-membered counterparts.[1] The this compound core, in particular, serves as a versatile building block, with the amino and cyano functionalities providing key handles for derivatization and interaction with biological targets.[2]

Synthetic Strategies for the Azetidine-3-carbonitrile Core

The synthesis of the this compound scaffold and its precursors can be achieved through several strategic routes. The choice of a particular pathway often depends on the desired stereochemistry and the availability of starting materials.

Representative Synthetic Protocol: Multi-step Synthesis from a Protected Azetidinone

This protocol outlines a common approach starting from a protected azetidinone intermediate.

Protocol 1: Synthesis of this compound

-

Step 1: Synthesis of 1-tert-butyloxycarbonyl-3-azetidinone. This intermediate can be prepared from commercially available precursors, such as N-Boc-3-hydroxyazetidine, through an oxidation reaction (e.g., Swern or Dess-Martin oxidation).

-

Step 2: Formation of the Cyanohydrin. 1-tert-butyloxycarbonyl-3-azetidinone is reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid (e.g., ZnI2), to form the corresponding cyanohydrin intermediate, tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate.

-

Step 3: Conversion of the Hydroxyl Group to an Azide. The hydroxyl group of the cyanohydrin is first converted to a good leaving group, for instance, by mesylation or tosylation. Subsequent reaction with sodium azide in a polar aprotic solvent like DMF affords tert-butyl 3-azido-3-cyanoazetidine-1-carboxylate.

-

Step 4: Reduction of the Azide to the Amine. The azido group is then reduced to the primary amine using a standard reducing agent, such as triphenylphosphine followed by water (Staudinger reaction) or catalytic hydrogenation (e.g., H2, Pd/C), to yield the final product, this compound.[2]

Characterization: Intermediates and the final product should be thoroughly characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm their identity and purity.[2]

Biological Activity: Targeting Cysteine and Serine Proteases

Derivatives of the this compound scaffold have shown significant promise as inhibitors of two key protease families: the cysteine proteases, exemplified by Cathepsin K, and the serine proteases, represented by DPP-4.

Cathepsin K Inhibition: A Focus on Osteoporosis

Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption.[3] Its inhibition is a validated therapeutic strategy for osteoporosis. Nitrile-containing compounds are known to act as reversible covalent inhibitors of cysteine proteases, and derivatives of the azetidine-3-carbonitrile core have been explored for this purpose.[3]

Mechanism of Inhibition: The cyano group of the inhibitor is thought to undergo a nucleophilic attack by the catalytic cysteine residue in the active site of Cathepsin K, forming a reversible covalent thioimidate adduct. The surrounding moieties of the inhibitor then occupy the S1, S2, and S3 pockets of the enzyme, contributing to the potency and selectivity of the inhibition.

Structure-Activity Relationship (SAR) Insights: A study on 3-cyano-3-aza-β-amino acid derivatives, which share structural similarities with our core scaffold, revealed that the introduction of bulky aromatic moieties can significantly improve inhibitory potency.[3] This is likely due to favorable hydrophobic or cation-π interactions within the enzyme's active site.[3]

| Derivative Type | Key Structural Feature | Cathepsin K Inhibition (Qualitative) | Reference |

| 3-Cyano-3-aza-β-amino acid | Introduction of benzyl groups | Potent, with picomolar Ki values | [3] |

Experimental Protocol: In Vitro Cathepsin K Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of test compounds against human Cathepsin K.

Protocol 2: Fluorometric Cathepsin K Inhibition Assay

-

Materials:

-

Recombinant human Cathepsin K

-

Cathepsin K assay buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5)

-

Fluorogenic substrate: Z-FR-AMC (Z-Phe-Arg-7-amido-4-methylcoumarin)

-

Test compounds dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360-400 nm, Emission: ~460-505 nm)

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the Cathepsin K enzyme solution to all wells except the negative control.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the Z-FR-AMC substrate solution to all wells.

-

Immediately begin kinetic reading of the fluorescence intensity over a period of 30-60 minutes at 37°C.[4]

-

The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Therapeutic Approach for Type 2 Diabetes

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels.[5] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release, making it an effective treatment for type 2 diabetes. Azetidine-based compounds, particularly those with a cyano group, have been extensively investigated as DPP-4 inhibitors.[6][7]

Mechanism of Inhibition: The cyano group of the azetidine derivative forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4. The azetidine ring and its substituents interact with the S1 and S2 pockets of the enzyme, contributing to the inhibitor's potency and selectivity.[5]

Structure-Activity Relationship (SAR) Insights: For azetidine-based DPP-4 inhibitors, the substituent on the azetidine nitrogen plays a critical role in determining potency. Large, hydrophobic amino acid groups are often favored.[6][7] The stereochemistry at the 2-position of the azetidine ring (if substituted) does not appear to significantly impact inhibitory potency.[6][7]

| Derivative Subtype | Key Structural Feature | DPP-4 Inhibition (Potency) | Reference |

| 2-Cyanoazetidines | Large, hydrophobic amino acid on azetidine nitrogen | Sub-micromolar to low nanomolar | [6][7] |

| 3-Fluoroazetidines | Fluorine at the 3-position | Sub-micromolar | [6] |

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol details a fluorometric assay for determining the in vitro inhibitory activity of test compounds against human DPP-4.

Protocol 3: Fluorometric DPP-4 Inhibition Assay

-

Materials:

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the DPP-4 enzyme solution to all wells except the negative control.

-

Incubate the plate at room temperature for 10-15 minutes.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.[9]

-

Incubate the plate at 37°C for 30 minutes.[9]

-

Measure the end-point fluorescence intensity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Pharmacokinetic Considerations

While the azetidine scaffold can impart favorable physicochemical properties, the overall pharmacokinetic profile of a drug candidate is highly dependent on the nature of its substituents. For DPP-4 inhibitors, oral bioavailability is a key consideration.[10] Generally, azetidine-containing compounds can exhibit good oral bioavailability.[10] However, factors such as metabolism (e.g., by cytochrome P450 enzymes) and route of elimination need to be carefully evaluated for each derivative.[11][12] For instance, some DPP-4 inhibitors are primarily cleared renally, while others undergo hepatic metabolism.[10] A thorough understanding of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for the successful development of any drug candidate.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors of Cathepsin K and DPP-4. The synthetic accessibility of this core, coupled with the tunable nature of its derivatives, allows for a systematic exploration of structure-activity relationships. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their drug-like characteristics. Furthermore, the application of this versatile scaffold could be extended to the inhibition of other enzyme classes, opening up new avenues for therapeutic intervention in a wide range of diseases. The continued exploration of the chemical space around the azetidine-3-carbonitrile core holds significant promise for the discovery of novel and effective medicines.

References

- Tert-butyl 3-amino-3-cyanoazetidine-1-carboxyl

-

Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. (URL: [Link])

-

Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC - NIH. (URL: [Link])

-

Development and Application of Small Molecule–Peptide Conjugates as Cathepsin K-Specific Covalent Irreversible Inhibitors in Human Osteoclast and Lung Cancer | JACS Au - ACS Publications. (URL: [Link])

-

Assay: Inhibition of human cathepsin K using Z-Leu-Arg-AMC fluorogenic substrate incubated for 60 mins (CHEMBL3382368) - ChEMBL - EMBL-EBI. (URL: [Link])

-

Azetidine-based Inhibitors of Dipeptidyl Peptidase IV (DPP IV) - PubMed. (URL: [Link])

-

The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors. (URL: [Link])

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - NIH. (URL: [Link])

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) | Request PDF. (URL: [Link])

-

The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors [corrected] - PubMed. (URL: [Link])

-

Pharmacokinetics of Dipeptidylpeptidase-4 Inhibitors - ResearchGate. (URL: [Link])

-

3D-QSAR-Based Pharmacophore Determination and Design of Novel DPP-4 Inhibitors. (URL: [Link])

-

Cathepsin K Inhibitor Screening Assay Kit - BPS Bioscience. (URL: [Link])

-

3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins - PMC. (URL: [Link])

-

Azetidines of pharmacological interest - PubMed. (URL: [Link])

-

tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate - MySkinRecipes. (URL: [Link])

-

3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins | Request PDF. (URL: [Link])

-

Structure-activity relationship (SAR) and binding affinity of DPP-4 enzyme with catechin and top three potent inhibitors namely diprotin- A, vildagliptin and sitagliptin respectively. - ResearchGate. (URL: [Link])

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 1254120-12-1 | Benchchem [benchchem.com]

- 3. 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsin K Inhibitor Assay Kit (Fluorometric) (ab185439) is not available | Abcam [abcam.com]

- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. content.abcam.com [content.abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate has emerged as a pivotal building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural framework, characterized by a strained four-membered azetidine ring substituted with a geminal amino and cyano group, offers a versatile platform for the construction of complex molecular architectures. The presence of the tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective manipulation of the reactive functionalities. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on its application in the development of novel therapeutic agents. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to equip researchers with the practical knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction: The Strategic Value of the 3-Amino-3-cyanoazetidine Scaffold

The azetidine motif is an increasingly important structural component in drug discovery.[1] The inherent ring strain of this four-membered heterocycle not only imparts unique conformational constraints but also serves as a latent reactive handle for diverse chemical transformations.[2] When substituted at the 3-position with both an amino and a cyano group, the resulting scaffold, as seen in this compound, becomes a trifunctionalized building block of significant synthetic potential.

The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups:

-

The Boc-Protected Nitrogen: The tert-butoxycarbonyl (Boc) group provides robust protection to the azetidine nitrogen, preventing its participation in unwanted side reactions while lending stability to the strained ring system.[1] Its facile removal under acidic conditions allows for late-stage functionalization of the azetidine nitrogen.

-

The Primary Amino Group: This nucleophilic center is a key site for a wide array of synthetic transformations, including acylation, alkylation, and the formation of ureas and sulfonamides. This allows for the introduction of diverse side chains and the exploration of structure-activity relationships (SAR) in drug design.

-

The Cyano Group: The nitrile functionality is a versatile precursor to other important chemical moieties. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, further expanding the synthetic utility of the scaffold.

This guide will delve into the practical aspects of utilizing this building block, providing a foundation for its application in complex synthetic endeavors.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be approached through several strategic routes. A common and effective method involves the functionalization of a readily available azetidinone precursor.

Synthetic Strategy Overview

A prevalent synthetic strategy commences with a protected azetidinone and introduces the amino and cyano functionalities in a sequential manner. This approach allows for controlled installation of the geminal substituents at the C3 position.

Caption: General synthetic workflow.

Experimental Protocol: Synthesis from 1-Boc-azetidin-3-one

Step 1: Reductive Amination of 1-Boc-azetidin-3-one

This procedure outlines the synthesis of a precursor, tert-butyl 3-aminoazetidine-1-carboxylate, which can then be further functionalized.

-

Materials: 1-Boc-azetidin-3-one, primary amine, sodium triacetoxyborohydride (NaBH(OAc)₃), methylene chloride (CH₂Cl₂).

-

Procedure:

-

To a solution of 1-Boc-azetidin-3-one in methylene chloride, add the primary amine.

-

Stir the mixture at room temperature, then add sodium triacetoxyborohydride in portions.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 3-aminoazetidine-1-carboxylate derivative.[3]

-

Note: The direct conversion to the 3-amino-3-cyano derivative would likely involve a Strecker-type reaction or a similar multi-component reaction, for which a specific, validated protocol is not currently published. The synthesis is often a proprietary process within pharmaceutical and chemical supply companies.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic data is essential for the effective use and characterization of this compound in synthetic workflows.

| Property | Value |

| CAS Number | 1254120-12-1[1] |

| Molecular Formula | C₉H₁₅N₃O₂[4] |

| Molecular Weight | 197.23 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, chloroform, and other common organic solvents |

Spectroscopic Data (Predicted and based on analogous structures):

-

¹H NMR (CDCl₃, 400 MHz): δ 4.2-4.0 (m, 4H, CH₂-N-CH₂), 2.0-1.8 (br s, 2H, NH₂), 1.45 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 156.0 (C=O), 120.0 (CN), 81.0 (C(CH₃)₃), 55.0 (C-NH₂/CN), 50.0 (CH₂-N), 28.5 (C(CH₃)₃).

-

IR (KBr, cm⁻¹): 3400-3300 (N-H stretch), 2980 (C-H stretch), 2240 (C≡N stretch), 1690 (C=O stretch).

-

Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₉H₁₆N₃O₂: 198.12; found 198.12.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the selective reactivity of its amino and cyano functionalities.

Reactions of the Amino Group

The primary amino group is a versatile handle for introducing molecular diversity.

4.1.1. N-Alkylation

Direct N-alkylation of the amino group can be achieved using alkyl halides in the presence of a non-nucleophilic base. This reaction allows for the introduction of various alkyl and substituted alkyl chains.

Caption: N-Alkylation of the amino group.

4.1.2. Urea Formation

Reaction with isocyanates provides a straightforward route to azetidine-containing ureas. This transformation is of particular interest in medicinal chemistry for generating compounds with potential hydrogen bonding interactions with biological targets.

Experimental Protocol: Urea Formation with an Isocyanate

-

Materials: this compound, isocyanate (e.g., phenyl isocyanate), dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve this compound in anhydrous dichloromethane.

-

Add the isocyanate dropwise at room temperature.

-

Stir the reaction mixture until completion (monitored by TLC).

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield the desired urea derivative.

-

Reactions of the Cyano Group

The nitrile functionality can be transformed into other valuable functional groups.

4.2.1. Hydrolysis to Carboxylic Acid

Acid- or base-catalyzed hydrolysis of the cyano group affords the corresponding carboxylic acid. This transformation is crucial for the synthesis of azetidine-based amino acids and for introducing a handle for amide bond formation.

Caption: Hydrolysis of the cyano group.

Experimental Protocol: Hydrolysis of the Cyano Group

-

Materials: this compound, concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH), water.

-

Procedure (Acid-catalyzed):

-

Suspend this compound in a mixture of water and concentrated HCl.

-

Heat the mixture to reflux and maintain until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and adjust the pH to neutral with a suitable base.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product to obtain the azetidine-3-carboxylic acid derivative.

-

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in the design and synthesis of novel therapeutic agents.

Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Modulators

Azetidine derivatives have been identified as potent and selective modulators of S1P receptors, which are implicated in various autoimmune diseases such as multiple sclerosis.[1] The 3-amino-3-cyanoazetidine scaffold can be elaborated to mimic the structure of endogenous S1P, leading to the development of novel drug candidates. The synthesis of these modulators often involves the functionalization of the amino group to introduce a lipophilic side chain and conversion of the cyano group to a carboxylic acid or a bioisostere to interact with the receptor.

Development of Anticancer Agents

The rigid azetidine core can serve as a scaffold to orient pharmacophoric groups in a precise manner for interaction with biological targets involved in cancer progression.[1] Derivatives of 3-aminoazetidines have been explored for their potential as anticancer agents, with the amino and cyano groups providing convenient points for diversification to optimize potency and selectivity.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and drug discovery. Its unique combination of a strained azetidine ring and orthogonally reactive amino and cyano groups provides chemists with a powerful tool for the construction of complex and biologically active molecules. The synthetic routes and reaction protocols outlined in this guide, grounded in established chemical principles, offer a framework for the effective utilization of this compound in the pursuit of novel chemical entities. As the demand for new therapeutic agents continues to grow, the strategic application of such innovative building blocks will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. (Provides general procedures for synthesizing 3,3-disubstituted azetidines).

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. (Review on azetidine synthesis and reactivity).

- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. (Further details on the modular synthesis approach).

- This compound | 1254120-12-1. Benchchem.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (In-depth review of azetidine chemistry).

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. (Details on the use of aminoazetidines in peptide synthesis).

- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. (Further details on the modular synthesis approach).

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Europe PMC. (Information on the stability and reactivity of the azetidine ring).

- Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. (Review on the synthesis of 3-substituted azetidines).

- Synthesis of Azetidines. Progress in Chemistry. (Review on various synthetic methods for azetidines).

- 1254120-12-1|this compound. BLDpharm.

- Azetidine synthesis. Organic Chemistry Portal. (Collection of synthetic methods for azetidines).

- This compound hydrochloride. Chemspace.

- Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC - NIH.

- 1-Boc-3-(Amino)azetidine | 193269-78-2. ChemicalBook.

- tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate 97%. Advanced ChemBlocks. (Information on a similar 3,3-disubstituted azetidine).

- Process of preparing 3-amino-2-cyano acrylamide. Google Patents.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.

- A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme Connect.

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

Sources

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Amino-3-cyanoazetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated heterocycle, has emerged from the shadows of its more famous counterpart, the β-lactam, to become a cornerstone in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of structural rigidity and metabolic stability, making it a privileged scaffold in the design of novel therapeutics. This technical guide delves into the discovery and historical development of a particularly influential class of these compounds: the 3-amino-3-cyanoazetidine derivatives. We will explore the evolution of synthetic strategies, from early foundational work to modern, efficient methodologies, and illuminate the critical role of these building blocks in the development of groundbreaking pharmaceuticals, with a special focus on their application in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

The Rise of the Azetidine Scaffold in Medicinal Chemistry

For many years, the chemistry of azetidines was largely overshadowed by the intense focus on their 2-oxo derivatives, the β-lactams, which form the core of the life-saving penicillin and cephalosporin antibiotics. However, the inherent challenges in synthesizing the strained four-membered ring also hinted at its potential for unique chemical reactivity and biological activity. The ring strain of azetidine, approximately 25.4 kcal/mol, is a key feature that chemists have learned to harness for synthetic advantage. This strain makes the ring susceptible to strategic ring-opening reactions, providing access to a variety of functionalized acyclic amines.

The true value of the azetidine scaffold in drug design lies in its ability to impart favorable physicochemical properties to a molecule. Its rigid, three-dimensional structure can help to lock in a specific conformation, leading to higher binding affinity and selectivity for a biological target. Furthermore, the presence of the nitrogen atom provides a handle for introducing aqueous solubility and modulating a compound's pharmacokinetic profile. Recognizing these advantages, medicinal chemists began to explore the incorporation of the azetidine motif into a wide range of therapeutic agents, leading to the development of drugs for cancer, infectious diseases, and central nervous system disorders.

Early Synthetic Strategies: Taming the Strained Ring

The synthesis of the azetidine ring has historically been a formidable challenge due to the entropic and enthalpic barriers to forming a four-membered ring. Early and classical methods primarily relied on intramolecular cyclization reactions of 1,3-difunctionalized open-chain precursors.

One of the foundational approaches involves the intramolecular nucleophilic substitution of a γ-amino halide. This base-catalyzed reaction forms the critical C-N bond through the displacement of a leaving group by an amine. While effective in certain cases, this method often required harsh reaction conditions and was limited in its substrate scope.

Another early strategy was the ring expansion of aziridines. This approach leverages the even greater ring strain of the three-membered aziridine ring to drive the insertion of a carbon atom, thereby forming the four-membered azetidine. Additionally, [2+2] cycloaddition reactions between imines and alkenes offered a more direct route to the azetidine skeleton, though often with challenges in controlling regioselectivity and stereoselectivity.

These early methods, while not always high-yielding or broadly applicable, laid the essential groundwork for the synthesis of the azetidine core and paved the way for the development of more sophisticated and efficient strategies.

The Emergence of 3-Amino-3-cyanoazetidine Derivatives: A Key Innovation

While the synthesis of the parent azetidine ring was a significant achievement, the ability to introduce diverse functional groups, particularly at the 3-position, was crucial for its widespread adoption in drug discovery. The geminal substitution pattern of an amino group and a cyano group at the 3-position proved to be a particularly valuable innovation. This arrangement provides a versatile synthetic handle for further elaboration and introduces a unique stereoelectronic environment.

The precise historical "discovery" of the first 3-amino-3-cyanoazetidine derivative is not easily pinpointed to a single seminal publication. Rather, its emergence was a gradual evolution driven by the increasing demand for novel, three-dimensional building blocks in drug discovery programs. A key milestone in the synthesis of 3-substituted azetidines was a 1985 patent from Sanofi, which described the preparation of 3-aminoazetidine and its derivatives.[1] This work, while not detailing the 3-amino-3-cyano scaffold, was instrumental in establishing viable routes to 3-functionalized azetidines.

The development of tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate as a commercially available and widely used building block was a significant turning point. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen enhances the stability of the molecule and allows for controlled manipulation of the amino and cyano functionalities.

Modern Synthetic Methodologies for 3-Amino-3-cyanoazetidine Derivatives

The demand for efficient and scalable syntheses of 3-amino-3-cyanoazetidine derivatives has led to the development of several innovative methodologies. These modern approaches offer significant advantages over classical methods in terms of yield, functional group tolerance, and stereocontrol.

Strain-Release Ring-Opening of 1-Azabicyclo[1.1.0]butane

A particularly elegant and powerful strategy involves the strain-release ring-opening of 1-azabicyclo[1.1.0]butane (ABB). This highly strained bicyclic system readily reacts with a variety of electrophiles to generate functionalized azetidines.

Experimental Protocol: Synthesis of a 3-Haloazetidine Intermediate via Strain-Release

-

Preparation of the ABB precursor: 1-Azabicyclo[1.1.0]butane is typically generated in situ from a suitable precursor, such as 1-chloro-3-iodocyclobutane, by treatment with a strong base like sodium amide.

-

Reaction with an electrophile: The generated ABB is then reacted with an electrophilic halogen source, such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), in the presence of a Boc-protection agent like di-tert-butyl dicarbonate (Boc₂O).

-

Formation of the 3-haloazetidine: The reaction proceeds via the opening of the strained bicyclic ring to afford the corresponding tert-butyl 3-haloazetidine-1-carboxylate intermediate.[1]

This intermediate is then poised for the introduction of the cyano and amino groups.

Nucleophilic Substitution and Functional Group Interconversion

With a 3-haloazetidine in hand, the synthesis of the 3-amino-3-cyano derivative can be achieved through a sequence of nucleophilic substitution and functional group manipulations.

Experimental Protocol: Synthesis of this compound

-

Cyanation: The tert-butyl 3-haloazetidine-1-carboxylate is treated with a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in a suitable solvent like dimethylformamide (DMF) to effect a nucleophilic substitution and install the cyano group at the 3-position.

-

Introduction of the Amino Group: The introduction of the amino group at the now quaternary center can be achieved through various methods. One common approach is the conversion of the cyano group to an amino group via reduction, for example, using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Alternatively, a Strecker-type reaction on a 3-oxoazetidine precursor can be employed.

-

Final Product: The resulting this compound is then purified by standard techniques such as column chromatography.[1]

dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

ABB [label="1-Azabicyclo[1.1.0]butane"]; Haloazetidine [label="tert-Butyl 3-Haloazetidine-1-carboxylate"]; Cyanoazetidine [label="tert-Butyl 3-Cyanoazetidine-1-carboxylate"]; FinalProduct [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

ABB -> Haloazetidine [label="Electrophilic Halogenation\n& Boc Protection"]; Haloazetidine -> Cyanoazetidine [label="Nucleophilic Cyanation"]; Cyanoazetidine -> FinalProduct [label="Amination/\nReduction"]; } Caption: General synthetic workflow for 3-amino-3-cyanoazetidine derivatives.

Functionalization of Azetidinone Intermediates

An alternative and often highly efficient route involves the use of 1-tert-butyloxycarbonyl-3-azetidinone as a key intermediate. This approach allows for the sequential introduction of the cyano and amino functionalities.

Experimental Protocol: Synthesis from a 3-Azetidinone Intermediate

-

Formation of the Cyanohydrin: 1-tert-butyloxycarbonyl-3-azetidinone is reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst to form the corresponding cyanohydrin.

-

Conversion to the Amino Group: The hydroxyl group of the cyanohydrin is then converted to an amino group. This can be achieved through a variety of methods, including a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by conversion to a leaving group and subsequent displacement with an amine source.

-

Final Product: The resulting this compound is then isolated and purified.[1]

dot graph "Azetidinone_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Azetidinone [label="1-Boc-3-azetidinone"]; Cyanohydrin [label="3-Cyano-3-hydroxyazetidine\nIntermediate"]; FinalProduct [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Azetidinone -> Cyanohydrin [label="Cyanation"]; Cyanohydrin -> FinalProduct [label="Amination"]; } Caption: Synthesis of 3-amino-3-cyanoazetidine from a 3-azetidinone precursor.

A Cornerstone in Drug Discovery: The Case of DPP-4 Inhibitors

The true impact of 3-amino-3-cyanoazetidine derivatives is perhaps best exemplified by their pivotal role in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral medications for the treatment of type 2 diabetes. DPP-4 is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels.[2][3][4][5][6] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.

The 3-aminoazetidine moiety has proven to be an excellent scaffold for designing potent and selective DPP-4 inhibitors. The amino group can be functionalized to interact with key residues in the active site of the enzyme, while the azetidine ring provides a rigid and metabolically stable core.

Omarigliptin: A Once-Weekly DPP-4 Inhibitor

A prominent example of a DPP-4 inhibitor that utilizes the 3-aminoazetidine scaffold is omarigliptin (Marizev®).[7][8][9] Developed by Merck, omarigliptin is a long-acting inhibitor that allows for once-weekly dosing, a significant advantage for patient compliance. The synthesis of omarigliptin showcases the strategic use of a 3-aminoazetidine building block. While the full synthesis is complex, a key step involves the coupling of a functionalized pyrazole moiety to the amino group of a 3-aminoazetidine derivative.[9]

The development of a robust and scalable manufacturing route for omarigliptin was a significant undertaking that involved extensive process optimization.[7][8][9] The use of the pre-formed and highly functionalized 3-aminoazetidine building block was critical to the efficiency and convergence of the overall synthesis.

Future Perspectives and Conclusion

The journey of 3-amino-3-cyanoazetidine derivatives from a synthetic curiosity to a cornerstone of modern drug discovery is a testament to the power of innovation in chemical synthesis. The development of efficient and scalable methods for their preparation has unlocked a wealth of opportunities for medicinal chemists to design and create novel therapeutics with improved properties.

Looking ahead, the unique structural and electronic features of the 3-amino-3-cyanoazetidine scaffold will undoubtedly continue to inspire the development of new drug candidates targeting a wide range of diseases. Further advancements in stereoselective synthesis will provide access to an even greater diversity of chiral azetidine building blocks, enabling the fine-tuning of molecular interactions with biological targets. The story of 3-amino-3-cyanoazetidine derivatives is a compelling example of how a deep understanding of chemical principles can lead to the creation of molecules that have a profound impact on human health.

References

- Sanofi.

- Balsells, J., et al. Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development, 2015.

- Scott, J. D., et al.

- Balsells, J., et al. Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes.

- Dipeptidyl Peptidase IV (DPP IV) Inhibitors.

- DPP-IV Inhibitors. Johns Hopkins Diabetes Guide.

- DPP-4 INHIBITORS. GlobalRPH.

- DPP-4 inhibitors: Clinical D

- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.

Sources

- 1. This compound | 1254120-12-1 | Benchchem [benchchem.com]

- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glucagon.com [glucagon.com]

- 4. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 6. globalrph.com [globalrph.com]

- 7. researchgate.net [researchgate.net]

- 8. aminer.org [aminer.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Structural Features of Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

Abstract